molecular formula C21H22O3 B12543248 4-Ethynylphenyl 4-(hexyloxy)benzoate CAS No. 142663-56-7

4-Ethynylphenyl 4-(hexyloxy)benzoate

Cat. No.: B12543248
CAS No.: 142663-56-7
M. Wt: 322.4 g/mol
InChI Key: PQHZHJUQEDCUJA-UHFFFAOYSA-N
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Description

4-Ethynylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a hexyloxy group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylphenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the carbon-carbon triple bond between the ethynyl group and the phenyl ring. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of bio-derived solvents like glycerol, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethynylphenyl 4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro (NO2) or halogen (X) groups .

Scientific Research Applications

4-Ethynylphenyl 4-(hexyloxy)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethynylphenyl 4-(hexyloxy)benzoate depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Ethynylphenyl 4-(hexyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct physical and chemical properties. The presence of the ethynyl group allows for versatile chemical modifications, while the hexyloxy group contributes to the compound’s solubility and liquid crystalline behavior. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

142663-56-7

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

(4-ethynylphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C21H22O3/c1-3-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(4-2)9-13-20/h2,8-15H,3,5-7,16H2,1H3

InChI Key

PQHZHJUQEDCUJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C

Origin of Product

United States

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